molecular formula C8H9ClN2 B13869609 2-(Azetidin-1-yl)-6-chloropyridine

2-(Azetidin-1-yl)-6-chloropyridine

Cat. No.: B13869609
M. Wt: 168.62 g/mol
InChI Key: GCXXXVXQWIKEGP-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-6-chloropyridine is a heterocyclic compound that features both an azetidine ring and a chloropyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical properties to the molecule, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-6-chloropyridine can be achieved through various methods. One common approach involves the reaction of 6-chloropyridine with azetidine under specific conditions. For instance, the reaction can be catalyzed by molecular iodine under microwave irradiation, which provides a green and efficient method for the synthesis of azetidinone derivatives . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-6-chloropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The azetidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include molecular iodine, boronic acids, and various nucleophiles. Reaction conditions often involve the use of microwave irradiation, catalytic systems, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce complex heterocyclic compounds.

Scientific Research Applications

2-(Azetidin-1-yl)-6-chloropyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-6-chloropyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Azetidin-1-yl)-6-chloropyridine include other azetidine derivatives and chloropyridine compounds. Examples include:

Uniqueness

This compound is unique due to the combination of the azetidine ring and the chloropyridine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

2-(azetidin-1-yl)-6-chloropyridine

InChI

InChI=1S/C8H9ClN2/c9-7-3-1-4-8(10-7)11-5-2-6-11/h1,3-4H,2,5-6H2

InChI Key

GCXXXVXQWIKEGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC(=CC=C2)Cl

Origin of Product

United States

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